Unveiling the Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide to a Key Linker Intermediate in Advanced Drug Conjugates
Unveiling the Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide to a Key Linker Intermediate in Advanced Drug Conjugates
For Immediate Release
A Deep Dive into the Function and Application of the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker Intermediate
This technical guide provides a comprehensive overview of the Fmoc-Gly-NH-CH2-O-CH2-Cbz molecule, a critical building block in the synthesis of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its function, synthesis, and application, supported by experimental data and visualizations.
Core Function and Mechanism of Action
The Fmoc-Gly-NH-CH2-O-CH2-Cbz linker is a heterobifunctional molecule primarily utilized as a precursor or intermediate in the construction of more complex linker systems for targeted therapies. Its structure incorporates several key functional groups that dictate its role in bioconjugation:
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Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine of the glycine residue. Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., using piperidine), enabling the stepwise assembly of a peptide chain or the attachment of other moieties in a controlled manner during solid-phase or solution-phase synthesis.
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Glycine (Gly) Residue: The simplest amino acid, glycine, provides a flexible spacer element within the linker.
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Amide and Ether Linkages: The core of the molecule contains stable amide and ether bonds that contribute to the overall structural integrity of the linker.
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Cbz (Carboxybenzyl) Group: This is a protecting group for a carboxylic acid, which can be removed under specific conditions, typically hydrogenolysis. This protected carboxyl end allows for the attachment to another molecule, such as a payload or another linker component.
In the context of drug development, this molecule serves as a foundational piece for constructing linkers that connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). It is specifically identified as a PROTAC linker and a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate found in the highly successful ADC, Trastuzumab Deruxtecan.[1]
Physicochemical and Purity Data
Quantitative data for the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker intermediate has been compiled from commercially available sources.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆N₂O₆ | MedChemExpress |
| Molecular Weight | 474.51 g/mol | MedChemExpress |
| CAS Number | 1599440-07-9 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (HPLC) | ≥ 95% | MedChemExpress |
| Storage Conditions | 4°C, sealed storage, away from moisture | MedChemExpress |
| Solvent Storage | -80°C (6 months), -20°C (1 month) | MedChemExpress |
Role in the Synthesis of Deruxtecan: A Signaling Pathway
The Fmoc-Gly-NH-CH2-O-CH2-Cbz molecule is a precursor to a more complex, enzymatically cleavable linker used in Deruxtecan. The final linker is designed to be stable in circulation and to release its cytotoxic payload (a topoisomerase I inhibitor) upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B. The synthesis of the complete drug-linker conjugate is a multi-step process where this intermediate is a key component of the "advanced linker intermediate 325" mentioned in the synthesis of Deruxtecan.
Caption: Synthetic pathway of Trastuzumab Deruxtecan.
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of Fmoc-Gly-NH-CH2-O-CH2-Cbz is not readily found in peer-reviewed literature, its synthesis can be inferred from the procedures for analogous compounds and the overall synthesis of the Deruxtecan linker. The following is a representative protocol based on common organic synthesis techniques for similar molecules.
Representative Synthesis of the Linker Intermediate
This protocol outlines a potential synthetic route. Note: This is a generalized procedure and may require optimization.
Materials:
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Fmoc-glycine
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(2-(Benzyloxy)acetamido)methanol
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Coupling agents (e.g., HATU, HOBt, EDCI)
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Organic solvents (e.g., DMF, DCM)
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Bases (e.g., DIPEA)
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Reagents for purification (e.g., silica gel for chromatography)
Procedure:
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Activation of Fmoc-glycine: Dissolve Fmoc-glycine in an anhydrous organic solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling Reaction: To the activated Fmoc-glycine solution, add a solution of (2-(benzyloxy)acetamido)methanol in the same solvent. The reaction mixture is stirred at room temperature for several hours to overnight.
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Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired Fmoc-Gly-NH-CH2-O-CH2-Cbz.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fmoc-Group Deprotection
The removal of the Fmoc group is a standard procedure in peptide synthesis and is essential for the further elongation of the linker or its attachment to other molecules.
Materials:
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Fmoc-protected linker
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Piperidine solution (typically 20% in DMF)
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DMF (N,N-Dimethylformamide)
Procedure:
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Dissolve the Fmoc-protected linker in DMF.
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Add the 20% piperidine in DMF solution to the reaction mixture.
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Stir the reaction at room temperature for 30 minutes to 1 hour.
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The completion of the deprotection can be monitored by TLC or LC-MS.
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The solvent and excess piperidine are typically removed under vacuum, and the resulting free amine is used in the next step without further purification.
Experimental Workflow for Linker-Payload Conjugation
The following diagram illustrates a general workflow for the conjugation of a linker intermediate to a payload, followed by deprotection and final modification for antibody conjugation.
Caption: Workflow for linker-payload conjugation.
Conclusion
The Fmoc-Gly-NH-CH2-O-CH2-Cbz linker, while seemingly a simple molecule, plays a crucial and strategic role as an intermediate in the synthesis of sophisticated drug delivery systems. Its well-defined protecting groups allow for controlled, sequential chemical modifications, making it an invaluable tool for the construction of complex linkers for ADCs and PROTACs. The successful application of this and similar intermediates in blockbuster drugs like Trastuzumab Deruxtecan underscores the importance of precise linker design and synthesis in the development of next-generation targeted therapies. Further research into novel linker intermediates will continue to be a driving force in advancing the field of bioconjugate chemistry and personalized medicine.
